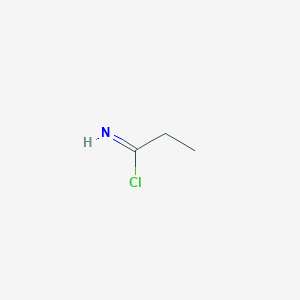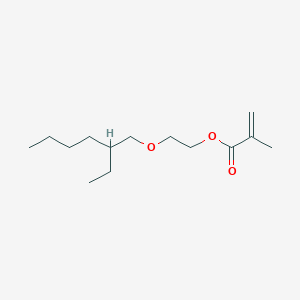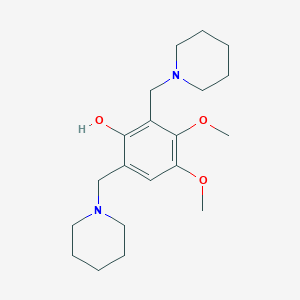
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C₂₀H₃₂N₂O₃. It is known for its unique structure, which includes two piperidine rings attached to a phenol core with methoxy groups at the 3 and 4 positions. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst.
Final Product: The intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenol: Lacks the piperidine rings, resulting in different chemical properties and applications.
2,6-Dimethoxyphenol: Similar structure but with methoxy groups at different positions, leading to distinct reactivity.
Bis(piperidin-1-ylmethyl)phenol: Similar but without the methoxy groups, affecting its chemical behavior.
Uniqueness
3,4-Dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol is unique due to its combination of methoxy groups and piperidine rings, which confer specific chemical and biological properties not found in similar compounds .
Propriétés
Numéro CAS |
5408-14-0 |
|---|---|
Formule moléculaire |
C20H32N2O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3,4-dimethoxy-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C20H32N2O3/c1-24-18-13-16(14-21-9-5-3-6-10-21)19(23)17(20(18)25-2)15-22-11-7-4-8-12-22/h13,23H,3-12,14-15H2,1-2H3 |
Clé InChI |
SMKHVKQDTPNYPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)CN2CCCCC2)O)CN3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


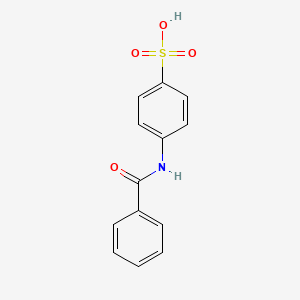

![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
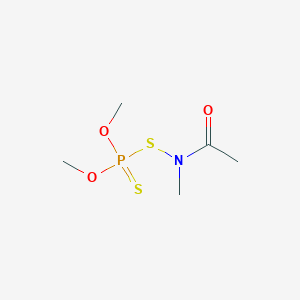
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
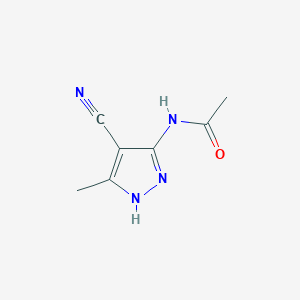
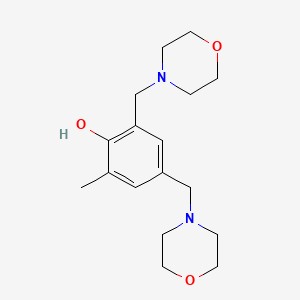
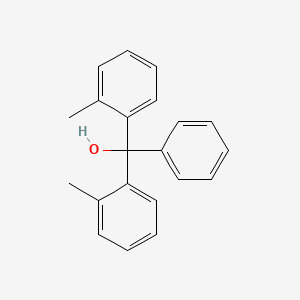
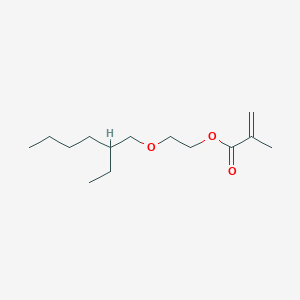

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
